molecular formula C12H9NO2 B14805725 3-(1-methyl-1H-indol-3-yl)prop-2-ynoic acid

3-(1-methyl-1H-indol-3-yl)prop-2-ynoic acid

Cat. No.: B14805725
M. Wt: 199.20 g/mol
InChI Key: GHVSZFOWCKVAEZ-UHFFFAOYSA-N
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Description

3-(1-methyl-1H-indol-3-yl)prop-2-ynoic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are commonly found in natural products and pharmaceuticals. This compound features an indole ring system, which is a significant heterocyclic structure in medicinal chemistry due to its presence in many bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For the specific synthesis of 3-(1-methyl-1H-indol-3-yl)prop-2-ynoic acid, the starting material is often 1-methylindole, which undergoes further functionalization to introduce the prop-2-ynoic acid group.

Industrial Production Methods

Industrial production methods for indole derivatives, including this compound, often involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. These methods are optimized for scalability and cost-effectiveness, utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-1H-indol-3-yl)prop-2-ynoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alkenes or alkanes.

Scientific Research Applications

3-(1-methyl-1H-indol-3-yl)prop-2-ynoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-indol-3-yl)prop-2-ynoic acid involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain cellular processes, such as cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-methyl-1H-indol-3-yl)prop-2-ynoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the prop-2-ynoic acid moiety differentiates it from other indole derivatives and contributes to its unique properties.

Properties

IUPAC Name

3-(1-methylindol-3-yl)prop-2-ynoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c1-13-8-9(6-7-12(14)15)10-4-2-3-5-11(10)13/h2-5,8H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVSZFOWCKVAEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C#CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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